(5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group, which is known for its utility in organic synthesis and medicinal chemistry. The molecule consists of a phenyl ring substituted with an ethyl group, a fluorine atom, and a methoxy group. Boronic acids are particularly notable for their ability to form reversible covalent bonds with diols, making them valuable in various
The biological activity of (5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid is primarily linked to its potential as a pharmacological agent. Boronic acids have been studied for their ability to inhibit proteasomes and certain enzymes involved in cancer progression and diabetes management. The specific biological effects can vary based on the substituents on the phenyl ring and their interaction with biological targets.
The synthesis of (5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid typically involves several steps:
(5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid has several applications:
Interaction studies involving (5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid focus on its binding affinity with biological targets:
Several compounds share structural similarities with (5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid. Here are some examples:
| Compound Name | Structure/Functional Groups | Unique Features |
|---|---|---|
| 4-Fluorophenylboronic acid | Fluorine substitution on phenyl ring | Commonly used in Suzuki reactions |
| 2-Methoxyphenylboronic acid | Methoxy group on phenyl ring | Known for selective enzyme inhibition |
| 3-Ethylphenylboronic acid | Ethyl group at different position on phenyl ring | Variations in biological activity |
| 4-Methylphenylboronic acid | Methyl substitution instead of ethyl | Different steric effects influencing reactivity |
The uniqueness of (5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid lies in its specific combination of substituents that may enhance its selectivity and efficacy against particular biological targets compared to other similar compounds. This specificity can lead to varied pharmacological profiles and applications within medicinal chemistry.
Transition metal catalysts enable direct boron introduction into aromatic systems, offering precision and functional group tolerance. For (5-ethyl-4-fluoro-2-methoxyphenyl)boronic acid, palladium and iridium complexes dominate synthetic workflows.
Palladium-catalyzed Miyaura borylation remains the most widely employed method for aryl boronic acid synthesis. The reaction couples aryl halides with bis(pinacolato)diboron (B~2~Pin~2~) in the presence of a palladium catalyst, typically PdCl~2~(dppf), under basic conditions. For the target compound, the 2-methoxy and 5-ethyl substituents necessitate careful ligand selection to mitigate steric hindrance.
Recent advancements utilize tetrakis(dimethylamino)diboron [(Me~2~N)~2~B–B(NMe~2~)~2~] as a borylating agent, which bypasses the need for pre-functionalized boron reagents. This method achieves 70–85% yields for electron-deficient aryl bromides, though electron-rich substrates like 2-methoxy derivatives require elevated temperatures (80–100°C) and prolonged reaction times (24–48 hours). A comparative analysis of palladium catalysts is shown in Table 1.
Table 1: Palladium Catalyst Performance in Borylation of 2-Methoxy-Substituted Arenes
| Catalyst | Ligand | Temperature (°C) | Yield (%) |
|---|---|---|---|
| PdCl~2~(dppf) | Dppf | 80 | 78 |
| Pd(OAc)~2~ | XPhos | 100 | 65 |
| Pd~2~(dba)~3~ | SPhos | 90 | 72 |
Iridium complexes facilitate direct C–H borylation, circumventing pre-halogenation steps. The [Ir(COD)(OMe)]~2~/dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) system activates arenes regioselectively, with steric effects dictating substitution patterns. For (5-ethyl-4-fluoro-2-methoxyphenyl)boronic acid, the 2-methoxy group directs borylation to the para position (C-5), but competing ethyl and fluorine substituents complicate selectivity.
Distal meta-borylation is achievable using modified iridium catalysts with sterically demanding ligands, such as 1,10-phenanthroline derivatives. This approach yields 55–60% boronic acid after hydrolysis, though excess boron reagent (3 equiv) is required to suppress proto-deborylation.
The reactivity of (5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid is fundamentally governed by the electronic and steric properties of its substituents, particularly those positioned ortho to the boronic acid functionality [1]. The compound features a complex substitution pattern with a methoxy group at the 2-position (ortho to the boronic acid), fluorine at the 4-position, and an ethyl group at the 5-position, creating a unique electronic environment that significantly influences its chemical behavior [2].
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₂BFO₃ |
| Molecular Weight (g/mol) | 198.00 |
| CAS Number | 1383676-67-2 |
| SMILES | COC1=CC(F)=C(CC)C=C1B(O)O |
| InChI Key | LLUJWASCLLWSDJ-UHFFFAOYSA-N |
The ortho-substitution pattern in arylboronic acids has been extensively studied through density functional theory calculations, revealing significant perturbations to the electronic structure of the boronic acid group [3] [4]. These computational studies demonstrate that ortho substituents can alter the planarity of the boronic acid group relative to the aromatic ring, with deviations ranging from coplanar arrangements to nearly perpendicular orientations depending on steric and electronic factors [5] [6].
The fluorine atom at the 4-position exerts profound electronic effects on the boronic acid functionality through its high electronegativity and unique orbital interactions [1]. Fluorine's strong electron-withdrawing character (σI = +0.52) significantly influences the electronic density distribution within the aromatic system, thereby modulating the Lewis acidity of the boron center [7] [1]. The p-π conjugation between fluorine's lone pairs and the aromatic π-system creates a complex electronic environment that affects both the stability and reactivity of the boronic acid group [8].
Computational studies using density functional theory methods have revealed that fluorine substitution reduces heterolytic palladium-carbon bond energies while increasing homolytic bond dissociation energies in related systems [1]. This electronic modulation extends to the boronic acid functionality, where the electron-withdrawing nature of fluorine enhances the Lewis acidity of the boron center, making it more susceptible to nucleophilic attack [7] [9].
| Substituent | Electronic Effect | Orbital Interaction |
|---|---|---|
| Fluorine (4-position) | Strong electron-withdrawing (σI = +0.52) | p-π conjugation with aromatic system |
| Methoxy (2-position) | Electron-donating by resonance (σR = -0.27) | Lone pair donation to aromatic π-system |
| Ethyl (5-position) | Weak electron-donating (σI = -0.07) | Hyperconjugation with aromatic ring |
| Boronic acid group | Lewis acidic center | Empty p-orbital accepting electron density |
The influence of fluorine on the boronic acid reactivity is further enhanced by its ability to stabilize negative charge development during reaction processes [1]. Nuclear magnetic resonance studies of related fluorinated boronic acids demonstrate that the boron-11 chemical shifts are significantly affected by fluorine substitution, with downfield shifts observed due to the deshielding effects of the electronegative fluorine atom [10] [11].
The methoxy group positioned ortho to the boronic acid functionality introduces significant steric constraints that influence both the conformation and reactivity of the molecule [9]. Crystallographic studies of related ortho-substituted arylboronic acids reveal that bulky ortho substituents can force the boronic acid group out of the plane of the aromatic ring, with dihedral angles ranging from 0° to 90° depending on the size and nature of the substituent [5] [6] [12].
The methoxy group's steric interactions are particularly complex due to its dual nature as both an electron-donating substituent through resonance (σR = -0.27) and a sterically demanding group [9]. The oxygen atom's lone pairs can participate in intramolecular hydrogen bonding with the boronic acid hydroxyl groups, creating additional stabilization pathways that influence the overall molecular geometry [13].
Computational analysis using density functional theory methods has shown that the methoxy group's steric bulk can significantly affect the C-B bond length, with increases of up to 0.009 Å observed in highly substituted systems compared to unsubstituted analogs [13]. These structural perturbations have direct implications for the reactivity of the boronic acid group, as changes in bond lengths and angles affect the overlap between the boron's empty p-orbital and the aromatic π-system [8].
| Property | Typical Range | Steric Influence |
|---|---|---|
| B-O bond length (Å) | 1.35-1.40 | Minimal |
| B-C bond length (Å) | 1.55-1.59 | Moderate ortho-effect |
| C-B-O bond angle (°) | 115-125 | Significant with ortho-substituents |
| Dihedral angle B-C-C-F (°) | 0-30 | High with bulky groups |
| Boronic acid group planarity | Near-planar to perpendicular | Depends on ortho-substitution pattern |
The conformational behavior of (5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid is governed by the interplay between electronic effects and steric interactions arising from its multiple substituents [14] [13]. The poly-substituted nature of this compound creates a complex conformational landscape where multiple energy minima exist, each representing different spatial arrangements of the substituents relative to the boronic acid functionality [15].
Theoretical investigations using density functional theory methods have revealed that the most stable conformations of poly-substituted arylboronic acids are those that minimize steric repulsion while maximizing favorable electronic interactions [3] [4]. In the case of (5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid, the conformational preferences are dictated by the need to accommodate the bulky methoxy group while maintaining optimal electronic communication between the fluorine atom and the boronic acid center [13].
Crystallographic analysis of boroxine derivatives formed from poly-substituted arylboronic acids provides crucial insights into the solid-state conformations and intermolecular interactions [5] [16]. X-ray diffraction studies of triphenylboroxine and related compounds have confirmed that these cyclic trimers adopt essentially planar geometries, with the boron-oxygen framework forming a nearly perfect hexagonal arrangement [5].
The formation of boroxines through dehydrative condensation of boronic acids represents a fundamental aspect of their chemistry, particularly under ambient conditions [16]. Recent crystallographic studies have revealed that substituted arylboronic acids can undergo spontaneous dehydration to form boroxine structures with remarkable stability, even in the presence of water [16]. These findings challenge the traditional view that boroxines are inherently unstable in aqueous environments [16].
In the solid state, boroxine derivatives exhibit characteristic hydrogen bonding patterns that stabilize the crystal lattice [5]. The remaining hydroxyl groups on the boron centers participate in intermolecular hydrogen bonding networks, creating extended supramolecular assemblies [6]. These hydrogen bonding interactions are particularly important for poly-substituted systems, where steric crowding can disrupt the regular packing arrangements observed in simpler boroxine derivatives [12].
The crystallographic data for related poly-substituted arylboronic acids show significant variations in the B-O bond lengths within the boroxine ring, ranging from 1.31 to 1.40 Å depending on the electronic nature of the substituents [5] [6]. Electron-withdrawing groups tend to lengthen the B-O bonds due to reduced electron density at the boron center, while electron-donating substituents have the opposite effect [10].
The solution-phase behavior of (5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid is characterized by rapid tautomerization dynamics involving multiple equilibrium processes [15] [17]. Nuclear magnetic resonance studies of related systems have revealed that boronic acids exist in dynamic equilibrium between monomeric boronic acid forms and various associated species, including dimeric and oligomeric structures [18] [19].
The tautomerization dynamics are particularly complex in poly-substituted systems due to the influence of multiple substituents on the equilibrium positions [20]. Temperature-dependent nuclear magnetic resonance experiments have shown that the equilibrium between open (boronic acid) and closed (cyclic boronate) forms is highly sensitive to temperature, with significant changes in population ratios observed over the range of 203 to 303 K [17].
Boron-11 nuclear magnetic resonance spectroscopy provides a powerful tool for monitoring these tautomerization processes in real-time [18] [21]. The technique allows for the direct observation of different boron environments, with trigonal planar boronic acids typically appearing at chemical shifts around 30-32 ppm, while tetrahedral boronate esters resonate at 10-20 ppm [18].
The kinetics of boronic acid-diol exchange reactions, which serve as model systems for understanding tautomerization dynamics, exhibit rate constants on the order of 10² to 10³ M⁻¹ s⁻¹ for formation processes [19] [22]. These rapid exchange rates enable the boronic acid functionality to respond quickly to changes in solution conditions, making these compounds valuable for applications requiring dynamic behavior [19].
The pH dependence of tautomerization equilibria is particularly pronounced, with dramatic shifts in speciation observed as the solution pH varies from acidic to basic conditions [10] [11]. At neutral pH, the trigonal planar boronic acid form predominates, while under basic conditions, tetrahedral boronate anions become more favorable [20]. This pH-dependent behavior is further modulated by the electronic properties of the aryl substituents, with electron-withdrawing groups stabilizing the anionic tetrahedral forms [10].